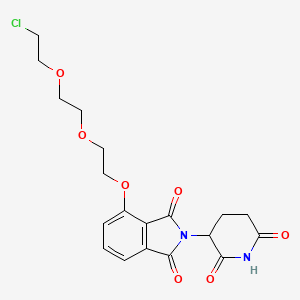
Thalidomide-O-PEG2-C2-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG2-C2-Cl is a synthetic compound that incorporates thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a terminal chloride group. This compound is part of a class of molecules designed for targeted protein degradation, often used in the development of proteolysis-targeting chimeras (PROTACs). The addition of the PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG2-C2-Cl typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be further modified.
PEGylation: The activated thalidomide is then reacted with a PEG linker, such as PEG2, under controlled conditions to form Thalidomide-O-PEG2.
Introduction of Chloride Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are activated and reacted with PEG linkers in industrial reactors.
Purification: The resulting compound is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG2-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis, especially in aqueous environments, leading to the breakdown of the PEG linker.
Oxidation and Reduction: The thalidomide moiety can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Hydrolysis: Hydrolysis reactions are often conducted in aqueous solutions at various pH levels.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of thalidomide-PEG derivatives with different functional groups.
Scientific Research Applications
Thalidomide-O-PEG2-C2-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.
Biology: Employed in studies involving protein degradation and the investigation of cellular pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to target and degrade specific proteins.
Industry: Utilized in the development of new drugs and therapeutic agents, leveraging its unique properties to enhance drug delivery and efficacy.
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG2-C2-Cl involves its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. When the compound binds to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. This targeted protein degradation is a key feature of PROTAC technology, allowing for the selective removal of specific proteins from cells.
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG2-C2-NH2: Similar to Thalidomide-O-PEG2-C2-Cl but with an amide group instead of a chloride group.
Thalidomide-NH-PEG2-COOH: Contains a carboxyl group instead of a chloride group, used in similar applications.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties, often used in cancer treatment.
Uniqueness
This compound is unique due to its specific combination of thalidomide, PEG linker, and chloride group, which provides distinct chemical properties and reactivity. This combination enhances its solubility, bioavailability, and ability to participate in targeted protein degradation, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C19H21ClN2O7 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21ClN2O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11H2,(H,21,23,24) |
InChI Key |
AJSSIKVJLXAUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















